2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C22H26N2O3 It is a benzophenone derivative, which means it contains a benzophenone core structure with additional functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with piperazine derivatives. One common method involves the condensation of 4-methylpiperazine with a benzophenone derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzophenone core .
Scientific Research Applications
2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, which lacks the piperazine and carboethoxy groups.
4-Methylpiperazine: A derivative of piperazine with a methyl group attached.
Ethyl benzoate: A simple ester of benzoic acid and ethanol.
Uniqueness
2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-7-5-4-6-19(20)21(25)18-10-8-17(9-11-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAGDAYZWDAENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642963 | |
Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-52-3 | |
Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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